HLI373

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HLI373 typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with aldehydes and barbituric acids in the presence of a catalyst such as l-proline . This reaction is carried out in an aqueous medium, making it a green and efficient process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

HLI373 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible due to the presence of amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Aplicaciones Científicas De Investigación

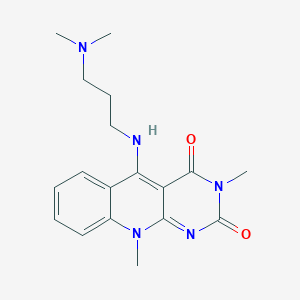

- Chemical Structure : HLI373 is chemically described as 5-[[3-Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride.

- Solubility : One notable feature of this compound is its high solubility in aqueous solutions, which enhances its potential as a therapeutic agent compared to other compounds that suffer from poor solubility.

Induction of Apoptosis

This compound has been shown to effectively induce apoptosis in various tumor cell lines that are sensitive to DNA-damaging agents. Notable findings include:

- Cell Lines Tested : The compound has demonstrated efficacy in cell lines such as U2OS (osteosarcoma), A549 (lung carcinoma), and HT1080 (fibrosarcoma), which express wild-type p53.

- Comparison with Other Agents : In studies, this compound proved to be as effective as Adriamycin (doxorubicin) at inducing p53 stabilization and apoptosis at comparable concentrations .

Inhibition of Ubiquitination

Research indicates that this compound preferentially inhibits the ubiquitylation of p53 mediated by Hdm2 without inducing a DNA damage response. This selective action allows for targeted therapy in cancers where p53 is still functional but suppressed by Hdm2 activity .

Study 1: Efficacy in Tumor Cells

In a study focusing on the effects of this compound on human retinal pigment epithelial cells, it was observed that treatment with this compound resulted in a significant increase in both p53 and Hdm2 levels. The study highlighted that this increase was comparable to that observed with proteasome inhibitors like MG132. The results suggest that this compound's mechanism involves blocking the degradation pathway rather than causing direct DNA damage .

Study 2: Comparative Potency Analysis

Another investigation compared the potency of this compound with its predecessor compound, HLI98s. Results indicated that at lower concentrations (3 µM), this compound outperformed HLI98s across a range of concentrations (5-50 µM) in stabilizing p53 and inducing apoptosis. This suggests that modifications made to create this compound significantly enhanced its therapeutic potential .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Name | 5-[[3-Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride |

| Mechanism | Inhibits Hdm2-mediated ubiquitylation and proteasomal degradation of p53 |

| Key Cell Lines | U2OS, A549, HT1080 |

| Efficacy Comparison | Comparable to Adriamycin at inducing apoptosis |

| Notable Effects | Stabilizes p53 levels; induces apoptosis without DNA damage response |

Mecanismo De Acción

The mechanism of action of HLI373 involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules . This interaction can influence various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Aminoquinoline: Shares the aminoquinoline core structure but differs in substituent groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinacrine: Another antimalarial compound with structural similarities.

Uniqueness

HLI373 is unique due to its specific substituent groups, which confer distinct chemical and biological properties

Actividad Biológica

HLI373 is a potent inhibitor of the Hdm2 ubiquitin ligase (E3), which plays a crucial role in regulating the tumor suppressor protein p53. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors expressing wild-type p53. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential for clinical application.

This compound functions primarily by inhibiting the ubiquitin ligase activity of Hdm2. By blocking Hdm2-mediated ubiquitylation, this compound prevents the proteasomal degradation of p53, leading to its stabilization and activation. This results in the induction of apoptosis in tumor cells that express wild-type p53.

- Inhibition of Ubiquitylation : this compound effectively inhibits the auto-ubiquitylation of Hdm2, which is essential for its function in targeting p53 for degradation. Studies have shown that treatment with this compound leads to increased levels of both p53 and Hdm2 in cancer cells, demonstrating its ability to stabilize these proteins .

- Induction of Apoptosis : The compound induces apoptosis in various tumor cell lines sensitive to DNA-damaging agents. Notably, it has been shown to be effective in cell lines such as U2OS, A549, and HT1080 .

In Vitro Studies

This compound has been evaluated extensively in vitro, demonstrating significant potency in stabilizing p53 and inducing cell death:

- Cell Lines Tested : The compound has shown effectiveness across several cancer cell lines that express wild-type p53. In particular:

- U2OS : Induction of apoptosis was confirmed through assays measuring DNA retention post-treatment.

- A549 : Enhanced p53 activity led to increased transcriptional activity associated with apoptosis.

- HT1080 : Similar results were observed, confirming the broad applicability of this compound across different tumor types .

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| U2OS | 3 | Apoptosis induction |

| A549 | 3 | Stabilization of p53 |

| HT1080 | 3 | Increased transcriptional activity |

In Vivo Studies

Currently, there are no published in vivo studies evaluating the efficacy of this compound. The lack of such studies limits understanding regarding its pharmacokinetics, bioavailability, and overall therapeutic potential in living organisms .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a lead compound for cancer therapeutics:

- Study on Apoptosis Induction : Research indicated that this compound effectively induces apoptosis in tumor cells sensitive to DNA damage by stabilizing p53 without inducing DNA damage itself. This was evidenced by a marked decrease in ubiquitylated species when treated with this compound .

- Comparison with Other Compounds : In comparative studies with other known inhibitors like Nutlin-3 and ALLN, this compound demonstrated superior potency at lower concentrations for stabilizing p53 and inducing cell death .

- Potential for Drug Development : Given its mechanism targeting the ubiquitin-proteasome system and its ability to activate p53-dependent pathways, this compound is considered a promising candidate for further development into a therapeutic agent against cancers with functional p53 .

Propiedades

IUPAC Name |

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJNMXHJOVJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.